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Introduction

Vepdegestrant (ARV-471) is an investigational oral Proteolysis Targeting Chimera (PROTAC)
designed to selectively target and degrade the estrogen receptor (ER), a key driver in ER-
positive (ER+) breast cancer.[1][2][3] As with any targeted therapy, a thorough assessment of
off-target effects is crucial to ensure its safety and therapeutic specificity. These application
notes provide a comprehensive overview and detailed protocols for assessing the off-target
effects of vepdegestrant.

Vepdegestrant functions as a heterobifunctional molecule, simultaneously binding to the ER
and the E3 ubiquitin ligase cereblon (CRBN).[2] This proximity induces the ubiquitination and
subsequent proteasomal degradation of the ER.[4] While designed for high selectivity, potential
off-target interactions could arise from the ER-binding moiety, the CRBN-binding moiety, or the
fully assembled PROTAC molecule.

This document outlines a multi-pronged approach to comprehensively evaluate the off-target
profile of vepdegestrant, encompassing biochemical, cellular, and global omics methodologies.

I. Biochemical Assays for Off-Target Binding

Biochemical assays are fundamental in determining the direct interaction of vepdegestrant with
unintended protein targets. These assays provide a quantitative measure of binding affinity and
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are essential for initial off-target liability screening.

Kinase Profiling

Application Note: Kinase inhibitors are a major class of oncology drugs, and due to conserved
ATP-binding sites, off-target kinase inhibition is a common liability. Although vepdegestrant is
not a kinase inhibitor, its constituent parts could theoretically interact with kinase active sites.
Kinome-wide screening is therefore a critical step to rule out unintended inhibition of cellular
signaling pathways regulated by kinases. Commercial services offering panels of hundreds of
human kinases are a time- and cost-effective way to perform this analysis.

Protocol: In Vitro Kinase Profiling Assay
e Compound Preparation:
o Prepare a 10 mM stock solution of vepdegestrant in 100% DMSO.

o Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-
fold serial dilution starting from 10 uM).

e Assay Setup:

o Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Carna
Biosciences).

o Select a comprehensive kinase panel (e.g., >400 kinases).

o Assays are typically performed in multi-well plates where each well contains a specific
purified, recombinant kinase, its substrate, and ATP.

e Compound Incubation:
o Add vepdegestrant at the desired final concentrations to the kinase reaction mixtures.
o Include appropriate controls:

= Vehicle control (DMSO).
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= Positive control (a known inhibitor for each kinase).

e Reaction and Detection:
o Incubate the plates to allow the kinase reaction to proceed.

o Stop the reaction and measure the amount of phosphorylated substrate using a suitable
detection method (e.g., radiometric [33P-ATP], fluorescence, or luminescence-based).

e Data Analysis:

o Calculate the percentage of kinase activity inhibited by vepdegestrant relative to the

vehicle control.

o Data is typically presented as percent inhibition at a given concentration or as IC50 values

for significant interactions.

Receptor Binding Assays

Application Note: To assess the selectivity of the ER-binding component of vepdegestrant, a
broad panel of receptors, ion channels, and transporters should be screened. This is crucial to
identify any unintended interactions that could lead to pharmacological side effects.
Radioligand binding assays are a sensitive and established method for this purpose.

Protocol: Radioligand Receptor Binding Panel
o Compound Preparation:
o Prepare a stock solution of vepdegestrant in a suitable solvent (e.g., DMSO).

o Prepare serial dilutions to test a range of concentrations (typically from 10 uM down to the

nanomolar range).
e Assay Principle:

o This is a competitive inhibition assay where vepdegestrant competes with a known
radiolabeled ligand for binding to a specific receptor.
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e Assay Procedure:

o

In a multi-well filter plate, combine cell membranes or purified receptors expressing the
target of interest with a fixed concentration of a specific high-affinity radioligand.

o

Add vepdegestrant at various concentrations.

[¢]

Incubate the mixture to allow binding to reach equilibrium.

o

Separate the bound from the free radioligand by rapid filtration through the filter plate.

[e]

Wash the filters to remove non-specifically bound radioligand.
e Detection:

o Measure the radioactivity retained on the filters using a scintillation counter.
o Data Analysis:

o Calculate the percent inhibition of radioligand binding at each concentration of
vepdegestrant.

o Determine the IC50 value (the concentration of vepdegestrant that inhibits 50% of specific
radioligand binding).

o Calculate the Ki (inhibition constant) to estimate the binding affinity of vepdegestrant for
the off-target receptor.

Il. Cellular Assays for Off-Target Effects

Cellular assays are essential to confirm if off-target binding observed in biochemical assays
translates to a functional consequence in a biological context. They also help identify off-target
effects that are not based on direct binding but on downstream cellular events.

Global Proteomics for Off-Target Degradation

Application Note: As vepdegestrant is a PROTAC, the most critical potential off-target effect is
the unintended degradation of other proteins. This could occur if the ER-binding warhead has
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affinity for other proteins, or if the cereblon E3 ligase is redirected to degrade "neo-substrates.”
Global proteomics using mass spectrometry is the gold standard for identifying such
unintended degradation events. It is crucial to include a negative control, such as an epimer of
vepdegestrant that does not bind to the E3 ligase, to distinguish between intended degradation
and other cellular protein changes.

Protocol: Global Proteomics Workflow for Off-Target Identification
e Cell Culture and Treatment:

o Culture an appropriate human cell line (e.g., MCF-7 for ER-positive breast cancer) to 70-
80% confluency.

o Treat cells with:
» Vepdegestrant at a relevant concentration (e.g., 10x the in-cell DC50).
= Vehicle control (e.g., DMSO).
» Negative control PROTAC (e.g., an epimer that does not bind CRBN).
o Incubate for a duration sufficient to observe degradation (e.g., 6-24 hours).
e Cell Lysis and Protein Digestion:
o Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
o Quantify protein concentration using a BCA assay.
o Reduce, alkylate, and digest the proteins into peptides using trypsin.
e LC-MS/MS Analysis:

o Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap)
coupled with liquid chromatography.

o Acquire data in a data-dependent (DDA) or data-independent (DIA/SWATH-MS)
acquisition mode.
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o Data Analysis:

o Process the raw mass spectrometry data using software such as MaxQuant or
Spectronaut to identify and quantify proteins.

o Normalize the protein abundance data.

o Perform statistical analysis to identify proteins with significantly altered abundance in
vepdegestrant-treated cells compared to both vehicle and negative control-treated cells.

o Generate volcano plots to visualize proteins that are significantly downregulated.
o Target Validation:

o Validate potential off-target proteins using orthogonal methods such as Western blotting
with specific antibodies.

Transcriptomic Analysis (RNA-seq)

Application Note: Off-target effects can also manifest as changes in gene expression that are
independent of protein degradation. RNA sequencing (RNA-seq) provides a global view of the
transcriptome and can identify unintended changes in gene expression or RNA splicing
patterns induced by vepdegestrant.

Protocol: RNA-Sequencing for Off-Target Gene Expression Analysis
e Cell Culture and Treatment:
o Culture and treat cells as described in the proteomics protocol (Section 2.1).

* RNA Extraction and Library Preparation:

o

Harvest cells and extract total RNA using a suitable kit.

[¢]

Assess RNA quality and quantity (e.g., using a Bioanalyzer).

[¢]

Deplete ribosomal RNA (rRNA).

[e]

Prepare sequencing libraries from the rRNA-depleted RNA.
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e Sequencing:

o Sequence the libraries on a high-throughput sequencing platform (e.g., lllumina NovaSeq).

o Data Analysis:

[e]

Perform quality control on the raw sequencing reads.
o Align the reads to a reference human genome.
o Quantify gene expression levels.

o Perform differential gene expression analysis to identify genes that are significantly up- or
downregulated in vepdegestrant-treated cells compared to controls.

o Perform pathway analysis (e.g., GO, KEGG) on the differentially expressed genes to
identify any perturbed biological pathways.

o Analyze for off-target splicing events.

lll. Data Presentation and Visualization

Clear presentation of quantitative data and visualization of complex biological processes are
essential for interpreting off-target assessment results.

Quantitative Data Summary

Table 1: Preclinical ER Degradation by Vepdegestrant

. Vepdegestrant .
Cell Line ER Degradation (%) Reference
Treatment
MCF-7 4 hours 79-86%
T47D 4 hours 79-86%
MCF-7 CDX Model Day 28 93%
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Table 2: Clinical Efficacy of Vepdegestrant in ER+/HER2- Advanced Breast Cancer (VERITAC-

2 Trial)
Median
. Progressio Hazard
Patient Treatment .
. n-Free Ratio (95% p-value Reference
Population Arm .
Survival Cl)
(months)
Vepdegestran 0.57 (0.42—-
ESR1-mutant 5.0 <0.001
t 0.77)
ESR1-mutant  Fulvestrant 2.1
Intent-to- Vepdegestran 0.83 (0.68—
3.7 0.07
Treat t 1.02)
Intent-to-
Fulvestrant 3.6
Treat

Table 3: Common Treatment-Emergent Adverse Events (TEAES) with Vepdegestrant
(VERITAC-2 Trial)

Vepdegestrant Arm  Fulvestrant Arm

Adverse Event Reference
(%) (%)

Fatigue 26.6 15.6

Increased ALT 14.4 9.8

Increased AST 14.4 10.4

Nausea 13.5 8.8

Diagrams of Pathways and Workflows
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Vepdegestrant's PROTAC Mechanism of Action.
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Experimental workflow for off-target assessment.

Conclusion
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A rigorous and multi-faceted approach is imperative for the comprehensive assessment of
vepdegestrant's off-target effects. The combination of in vitro biochemical assays and cell-
based omics approaches provides a robust framework to identify and validate potential off-
target liabilities. The protocols outlined in these application notes serve as a guide for
researchers to systematically evaluate the selectivity profile of vepdegestrant, ultimately
contributing to a more complete understanding of its therapeutic potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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